molecular formula C20H15N5O4S B2393205 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 882226-05-3

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2393205
CAS No.: 882226-05-3
M. Wt: 421.43
InChI Key: KDFUJEKXQWQFLQ-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and various functional groups, including methoxy, nitro, and carboxamide groups. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the pyrazole derivative with a thioamide or a thioester in the presence of a dehydrating agent.

    Functional Group Modifications: The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions, while the carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using strong oxidizing agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
  • 3-(4-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
  • 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

The presence of both methoxy and nitro groups in 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFUJEKXQWQFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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